molecular formula C40H56F2S6Sn2 B13014381 [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B13014381
M. Wt: 1004.7 g/mol
InChI Key: CLUBFOILHKORKJ-UHFFFAOYSA-N
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Description

[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organometallic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno2,3-fbenzothiol core with multiple functional groups, including ethylhexylsulfanyl, fluorothiophenyl, and trimethylstannyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

The synthesis of [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves several steps, typically starting with the preparation of the thieno2,3-fbenzothiol core. This core is then functionalized with ethylhexylsulfanyl and fluorothiophenyl groups through a series of substitution reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The fluorothiophenyl groups can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylstannyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like halogens or organolithium compounds.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several scientific research applications:

Mechanism of Action

The mechanism by which [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane exerts its effects involves interactions with molecular targets and pathways. The ethylhexylsulfanyl and fluorothiophenyl groups contribute to its electronic properties, influencing its behavior in chemical reactions and interactions with other molecules. The trimethylstannyl groups play a role in facilitating substitution reactions, making the compound a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Compared to other similar compounds, [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane stands out due to its unique combination of functional groups. Similar compounds include:

These comparisons highlight the uniqueness of [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-f

Properties

Molecular Formula

C40H56F2S6Sn2

Molecular Weight

1004.7 g/mol

IUPAC Name

[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C34H38F2S6.6CH3.2Sn/c1-5-9-11-21(7-3)19-39-33-25(35)17-27(41-33)29-23-13-15-38-32(23)30(24-14-16-37-31(24)29)28-18-26(36)34(42-28)40-20-22(8-4)12-10-6-2;;;;;;;;/h13-14,17-18,21-22H,5-12,19-20H2,1-4H3;6*1H3;;

InChI Key

CLUBFOILHKORKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CSC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)SCC(CC)CCCC)F)[Sn](C)(C)C)F

Origin of Product

United States

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